3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate
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Overview
Description
3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is a chemical compound with the molecular formula C8H16N2O7S2. It is a type of imidazolium-based ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 1-methylimidazole with 4-(chloromethyl)benzene sulfonic acid. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: On an industrial scale, the synthesis of 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate involves similar steps but is carried out in larger reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Reduced sulfonic acid derivatives from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is used as a catalyst and solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various synthetic processes.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a component in the formulation of antimicrobial agents. Its biocompatibility and low toxicity make it suitable for biological applications.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceuticals. It can also be used in the development of new therapeutic agents.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it an excellent candidate for use in green chemistry and sustainable industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates, thereby lowering the activation energy of the reaction. In drug delivery, it may form complexes with drugs, enhancing their solubility and bioavailability.
Molecular Targets and Pathways:
In catalysis, the compound may interact with substrates and intermediates.
In drug delivery, it may target specific biological pathways to improve drug efficacy.
Comparison with Similar Compounds
1-Butylsulfonic-3-methylimidazolium trifluoromethanesulfonate
1-Methyl-3-(4-sulfobutyl)imidazolium toluenesulfonate
1-Methyl-3-(3-sulfobutyl)imidazolium p-toluenesulfonate
Uniqueness: 3-Methyl-1-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate is unique in its combination of the sulfobutyl group and the imidazolium cation, which provides it with distinct chemical and physical properties compared to other similar compounds. Its solubility, thermal stability, and catalytic activity set it apart from other ionic liquids.
Properties
IUPAC Name |
hydrogen sulfate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S.H2O4S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-5(2,3)4/h5-6,8H,2-4,7H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKJIBPFXKAASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827320-59-2 |
Source
|
Record name | 1-(4-Sulfobutyl)-3-methylimidazolium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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